molecular formula C6H12ClNO2S B8216912 1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride

1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride

Cat. No.: B8216912
M. Wt: 197.68 g/mol
InChI Key: IFVLLEIOUXVZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thia-6-azaspiro[34]octane1,1-dioxidehydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂S It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride involves several steps. One common synthetic route includes the reaction of a thia-azaspiro compound with appropriate reagents under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .

Chemical Reactions Analysis

1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride can be compared with other similar compounds, such as:

    1-Thia-6-azaspiro[3.4]octane: Lacks the dioxide and hydrochloride groups, which may result in different chemical properties and applications.

    1-Thia-6-azaspiro[3.4]octane1,1-dioxide: Lacks the hydrochloride group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1λ6-thia-7-azaspiro[3.4]octane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)4-2-6(10)1-3-7-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVLLEIOUXVZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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